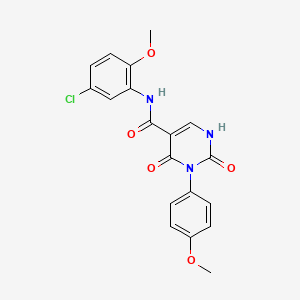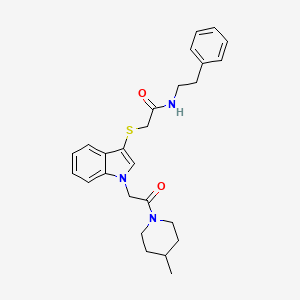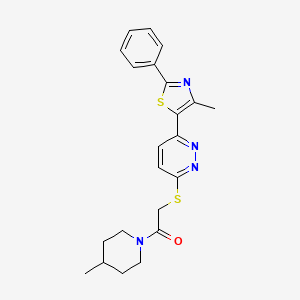![molecular formula C25H21N5O2S B11289330 3-(3-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11289330.png)
3-(3-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
The synthesis of 3-(3-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves several steps. The synthetic route typically starts with the preparation of the triazoloquinazoline core, followed by the introduction of the 3-methylphenyl and 4-(methylsulfanyl)phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. .
Wissenschaftliche Forschungsanwendungen
3-(3-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its target pathways.
Industry: It can be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazoloquinazoline core can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit a particular enzyme, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazoloquinazoline derivatives, which share the core structure but differ in the substituents attached to the rings. These compounds can have varying properties and applications. The uniqueness of 3-(3-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C25H21N5O2S |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
3-(3-methylphenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H21N5O2S/c1-15-4-3-5-17(12-15)22-23-27-25(32)20-11-8-18(13-21(20)30(23)29-28-22)24(31)26-14-16-6-9-19(33-2)10-7-16/h3-13,29H,14H2,1-2H3,(H,26,31) |
InChI-Schlüssel |
ALUULWNPUMDSJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B11289273.png)
![N-(3-fluorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11289282.png)
![7-hydroxy-2-methyl-5-(2,3,4-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11289283.png)
![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B11289288.png)
![N-(4-Ethylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11289294.png)

![N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B11289303.png)
![Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B11289304.png)

![7-(2,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11289319.png)
![N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11289323.png)
